molecular formula C8H12ClNO2S B072829 4-Mercaptopyridoxin hydrochloride CAS No. 1198-26-1

4-Mercaptopyridoxin hydrochloride

Cat. No.: B072829
CAS No.: 1198-26-1
M. Wt: 221.71 g/mol
InChI Key: OSIHSOCCTSYTLJ-UHFFFAOYSA-N
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Description

4-Mercaptopyridoxin hydrochloride is a chemical compound that belongs to the family of pyridoxine derivatives. It is a water-soluble vitamin B6 analog known for its potent biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyridoxin hydrochloride typically involves the reaction of pyridoxine with thiol-containing reagents under controlled conditions. One common method includes the use of 4,4-dimethoxypiperidine, which is added in portions to concentrated hydrochloric acid at a specific temperature range . This process ensures high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of eco-friendly reagents and solvents is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptopyridoxin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridoxine derivatives.

Scientific Research Applications

4-Mercaptopyridoxin hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its vitamin B6 activity, including the treatment of vitamin B6 deficiency and related disorders.

    Industry: It is used in the formulation of pharmaceuticals and as an additive in various industrial processes .

Mechanism of Action

The mechanism of action of 4-Mercaptopyridoxin hydrochloride involves its conversion to pyridoxal 5’-phosphate in the body. This active form acts as a coenzyme in numerous biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. It interacts with various molecular targets and pathways, facilitating essential physiological functions .

Comparison with Similar Compounds

    Pyridoxal: Another vitamin B6 analog with similar biological activity.

    Pyridoxamine: A related compound with distinct metabolic roles

Uniqueness: 4-Mercaptopyridoxin hydrochloride stands out due to its thiol group, which imparts unique reactivity and potential for forming disulfide bonds. This property makes it valuable in redox biology and as a precursor for synthesizing more complex molecules .

Properties

IUPAC Name

5-(hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-5-8(11)7(4-12)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIHSOCCTSYTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CS)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152591
Record name 3-Pyridinemethanol, 5-hydroxy-4-(mercaptomethyl)-6-methyl-, hydrochloride
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Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-26-1
Record name 3-Pyridinemethanol, 5-hydroxy-4-(mercaptomethyl)-6-methyl-, hydrochloride
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Record name 4-Mercaptopyridoxin hydrochloride
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Record name 3-Pyridinemethanol, 5-hydroxy-4-(mercaptomethyl)-6-methyl-, hydrochloride
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Record name 5-(hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride
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Record name 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride
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